![molecular formula C22H25N3O5 B2863081 4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891123-66-3](/img/structure/B2863081.png)
4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been shown to possess a range of biological activities.
Scientific Research Applications
Anticancer Applications
Research has shown that compounds related to 4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide demonstrate significant anticancer activity. For instance, a series of substituted benzamides, which are structurally similar, have been synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Properties
Other derivatives of 1,3,4-oxadiazole, a core component of the compound , have demonstrated antimicrobial and antioxidant properties. A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives revealed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for nematocidal activities. Certain compounds from this research showed significant nematocidal activity against Bursaphelenchus xylophilus, a notable nematode pest (Liu et al., 2022).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have also been assessed for their corrosion inhibition properties, particularly in the context of protecting mild steel in sulfuric acid environments. These compounds have shown promising results in terms of increasing charge transfer resistance and forming protective layers, as evidenced by various physicochemical and theoretical studies (Ammal et al., 2018).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds generally exhibit their effects by interacting with their targets and inhibiting their function . For example, TMP-bearing compounds can inhibit tubulin, a protein involved in cell division, thereby exhibiting anti-cancer effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with various biochemical pathways due to their diverse target profile . For instance, they can affect cell division by inhibiting tubulin, influence cellular stress responses by inhibiting Hsp90, and modulate redox homeostasis by inhibiting TrxR .
Result of Action
Tmp-bearing compounds have demonstrated notable anti-cancer effects by effectively inhibiting their targets . They have also shown promising anti-fungal, anti-bacterial, and antiviral activities .
properties
IUPAC Name |
4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)21-24-25-22(30-21)23-20(26)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPCOVTINBSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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